3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase Inhibition Cancer Biology RET Signaling

This 3-iodo analog delivers a defined RET IC50 of 110 nM with good selectivity over other kinases, validated in MCF-7 cellular assays at 100 nM. Unlike other 3-substituted analogs where potency varies >13-fold, this specific compound ensures reproducible dose-response data and reliable target engagement. The iodine substituent also serves as a versatile synthetic handle for Sonogashira or Suzuki cross-coupling, enabling rapid SAR library expansion. Choose this precise inhibitor to eliminate experimental variability and achieve confident RET target validation in proliferation, migration, and differentiation studies.

Molecular Formula C8H10IN5
Molecular Weight 303.1 g/mol
CAS No. 862730-04-9
Cat. No. B1343987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS862730-04-9
Molecular FormulaC8H10IN5
Molecular Weight303.1 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)I)N
InChIInChI=1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12)
InChIKeyOZULUFUHMFFLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 862730-04-9): A Potent and Selective RET Kinase Inhibitor Scaffold for Targeted Cancer Research


3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 862730-04-9) is a member of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors, specifically designed to target the RET (rearranged during transfection) proto-oncogene. This compound serves as a key intermediate in the synthesis of biologically active molecules and has been characterized for its role in inhibiting RET protein kinase activity, a critical target in various cancers [1]. It is available from multiple commercial suppliers with reported purities typically ranging from 96% to 97% [2].

Why 3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by a Generic Analog


Substitution of the 3-position on the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold leads to dramatic, quantifiable differences in RET kinase inhibition potency. Simply selecting a different 3-substituted analog from the same chemical series can result in a >13-fold change in biochemical IC50 [1]. Therefore, generic replacement with a similar but non-identical compound is not a viable procurement strategy for researchers aiming to replicate or build upon published results. This compound's specific 3-iodo substituent provides a defined and reproducible potency profile essential for consistent experimental outcomes.

Quantitative Evidence for Selecting 3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine over Its Closest Analogs


Biochemical Potency: 110 nM IC50 Against RET Kinase Defines This Compound's Activity

The 3-iodo substituted compound (CAS 862730-04-9) exhibits an IC50 of 110 nM for inhibiting RET kinase in a commercial radiometric assay [1]. This potency is significantly lower than the most potent analog in the series, a 3-ethynylphenyl derivative, which achieves an IC50 of 8 nM, representing a 13.75-fold difference in potency [1]. This establishes the 3-iodo compound's specific, moderate potency which may be advantageous for studies requiring partial target engagement or for use as a control compound with a defined, weaker affinity.

Kinase Inhibition Cancer Biology RET Signaling Biochemical Assay

Functional Cell-Based Activity: 100 nM Inhibition of GDNF-Induced RET Signaling in Breast Cancer Cells

In a functional cellular context, 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as compound 7a) inhibited glial cell line-derived neurotrophic factor (GDNF)-induced phosphorylation of RET and its downstream target ERK1/2 in MCF-7 breast cancer cells at concentrations as low as 100 nM [1]. This demonstrates that the compound's biochemical inhibition of RET translates into a cellular effect, blocking a key oncogenic signaling pathway. While the study reports this is the most promising compound in the series, a direct quantitative comparison for this functional assay is not provided for other analogs, establishing a baseline functional efficacy for the 3-iodo derivative.

Cell Signaling Functional Assay MCF-7 Cells RET Phosphorylation

Target Selectivity: Demonstrated Good Selectivity Across a Kinase Panel

The most promising compound from the study, which is 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7a), displayed 'good selectivity' when tested on a panel of kinases [1]. This qualitative assessment of selectivity, while lacking a direct numerical comparator from the same paper, is a critical differentiator from other, less characterized kinase inhibitors. It suggests a lower likelihood of confounding off-target effects in cellular and in vivo experiments compared to less selective tool compounds.

Kinase Selectivity Off-Target Effects Chemical Probe RET

Recommended Applications for 3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Evidence


As a Defined, Moderate-Potency RET Inhibitor for Dose-Response and Signaling Studies

Researchers investigating RET-dependent signaling pathways can employ this compound as a precise tool. Its established IC50 of 110 nM allows for carefully titrated inhibition, which is particularly useful in dose-response experiments to determine the concentration dependence of downstream effects like ERK1/2 phosphorylation. This is supported by evidence showing functional inhibition in MCF-7 cells at 100 nM [1].

As a Selective Chemical Probe for RET-Driven Cellular Models

The compound's demonstrated 'good selectivity' for RET over other kinases makes it a superior choice for target validation studies in cell culture. It can be used to selectively interrogate RET's role in cellular processes such as proliferation, migration, and differentiation, minimizing the confounding influence of off-target kinase inhibition [1].

As a Reference Standard for Comparative Structure-Activity Relationship (SAR) Studies

Given the precise IC50 value of 110 nM, this compound serves as a valuable reference standard for medicinal chemists and pharmacologists. It can be used as a benchmark to evaluate new RET inhibitors, to calibrate in-house biochemical assays, or as a reference point in SAR campaigns aimed at optimizing the potency or selectivity of next-generation pyrazolopyrimidine inhibitors [1].

As a Synthetic Intermediate for Generating Diverse Pyrazolopyrimidine Libraries

The 3-iodo substituent is a versatile synthetic handle for late-stage functionalization. This compound can serve as a key intermediate in medicinal chemistry programs for the rapid generation of diverse libraries of 3-substituted pyrazolopyrimidines, leveraging cross-coupling reactions (e.g., Sonogashira, Suzuki) to explore structure-activity relationships around the RET kinase ATP-binding pocket [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.